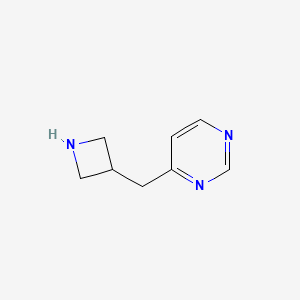

4-(Azetidin-3-ylmethyl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11N3 |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

4-(azetidin-3-ylmethyl)pyrimidine |

InChI |

InChI=1S/C8H11N3/c1-2-9-6-11-8(1)3-7-4-10-5-7/h1-2,6-7,10H,3-5H2 |

InChI Key |

KOTKOTHRTHCTQC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)CC2=NC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for the Elaboration of 4 Azetidin 3 Ylmethyl Pyrimidine and Analogues

Strategic Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 4-(azetidin-3-ylmethyl)pyrimidine reveals several potential disconnection points, leading to the identification of key precursors. The most logical approach involves separating the molecule into its two primary heterocyclic components: the pyrimidine (B1678525) ring and the azetidine (B1206935) ring, linked by a methylene (B1212753) bridge. This leads to two main synthetic challenges: the synthesis of suitably functionalized azetidine building blocks and the derivatization of the pyrimidine core to allow for the crucial bond formation. A general retrosynthetic map for pyrimidine synthesis often involves the reaction of urea (B33335) derivatives with 1,3-dicarbonyl compounds. advancechemjournal.com

Synthesis of Advanced Azetidine Building Blocks

The synthesis of azetidines, strained four-membered nitrogen heterocycles, has historically been challenging but has seen remarkable advances in recent years. nih.govrsc.org These developments are crucial for accessing the advanced azetidine building blocks necessary for the synthesis of the target molecule.

Several methods are available for constructing the azetidine ring. Intramolecular SN2 reactions are a common strategy, where a nitrogen atom attacks a carbon with a leaving group to form the ring. researchgate.net Another approach involves the [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes. rsc.org Furthermore, palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful tool for creating functionalized azetidines. rsc.org For the specific purpose of linking to a pyrimidine, a key precursor would be a 3-substituted azetidine, such as azetidin-3-one (B1332698) or a derivative with a handle for coupling reactions. The synthesis of chiral azetidin-3-ones has been achieved through gold-catalyzed intermolecular oxidation of alkynes, offering a flexible route to these important intermediates. nih.gov

The following table summarizes some key azetidine building blocks and their synthetic approaches:

| Azetidine Building Block | Synthetic Approach | Reference |

| Functionalized Azetidines | Intramolecular SN2 reactions | researchgate.net |

| Functionalized Azetidines | [2+2] photocycloaddition | rsc.org |

| Functionalized Azetidines | Palladium-catalyzed C(sp³)–H amination | rsc.org |

| Chiral Azetidin-3-ones | Gold-catalyzed alkyne oxidation | nih.gov |

| Spirocyclic NH-azetidines | Ti(IV)-mediated coupling of oxime ethers and Grignard reagents | rsc.org |

Functionalization Approaches for Pyrimidine Core Derivatization

The pyrimidine core also requires strategic functionalization to enable its connection to the azetidine moiety. The nature of this functionalization depends on the chosen coupling strategy. For cross-coupling reactions, a halogenated pyrimidine or a pyrimidine boronic acid/ester would be required. For nucleophilic substitution, a pyrimidine with a good leaving group at the 4-position is necessary.

The direct C-H functionalization of pyrimidines is an increasingly important area of research, offering more efficient ways to introduce functionality. researchgate.net For instance, transforming pyrimidines into N-arylpyrimidinium salts can facilitate various transformations. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for C-C bond formation on the pyrimidine ring. nih.govmdpi.comresearchgate.net This often involves the use of a halogenated pyrimidine, such as a brominated or chlorinated derivative. mdpi.comacs.org Nucleophilic substitution of hydrogen (SNH) is another method for functionalizing the pyrimidine core. researchgate.net

Convergent and Divergent Synthetic Routes for this compound Formation

With the key precursors in hand, both convergent and divergent synthetic strategies can be employed to construct the final molecule. A convergent approach would involve preparing the functionalized azetidine and pyrimidine fragments separately before joining them in a final step. A divergent approach might start with a common intermediate that is then elaborated to introduce the azetidine and pyrimidine functionalities.

Cross-Coupling Reactions for the Methylene Linkage Construction (e.g., Suzuki-Miyaura coupling or similar)

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds and is well-suited for constructing the methylene linkage between the azetidine and pyrimidine rings. nih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. nih.gov

In the context of synthesizing this compound, one possible Suzuki-Miyaura coupling strategy would involve the reaction of a 4-halopyrimidine with an azetidin-3-ylmethylboronic acid or ester. Conversely, a 4-pyrimidinylboronic acid could be coupled with a 3-(halomethyl)azetidine. The choice of reactants depends on the availability and stability of the respective precursors. The use of commercially available palladium catalysts can facilitate these reactions. mdpi.comresearchgate.net Microwave-assisted Suzuki-Miyaura couplings have also been shown to be effective for the synthesis of 4-arylpyrimidines in water, offering a potentially greener synthetic route. researchgate.net

A representative Suzuki-Miyaura coupling scheme is shown below:

The reaction conditions, including the choice of palladium catalyst, base, and solvent, are crucial for achieving high yields and would need to be optimized for this specific transformation. mdpi.com

Nucleophilic Substitution Strategies for Pyrimidine-Azetidine Attachment

Nucleophilic substitution reactions provide an alternative route for connecting the pyrimidine and azetidine moieties. This approach typically involves the displacement of a leaving group on one of the heterocyclic rings by a nucleophile on the other.

One strategy would be the reaction of a pyrimidine bearing a leaving group at the 4-position (e.g., a halogen or a sulfonate) with a nucleophilic azetidine derivative, such as 3-(aminomethyl)azetidine. The nitrogen of the azetidine would act as the nucleophile, displacing the leaving group on the pyrimidine ring. Another possibility is the reaction of a 4-lithiated pyrimidine with a 3-(halomethyl)azetidine. The study of C-nucleophilic substitution at the C4-position of pyrimidine nucleosides has demonstrated the feasibility of such transformations. nih.gov

Multi-component Reaction (MCR) Approaches for Pyrimidine Ring Assembly

Multi-component reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules by combining three or more reactants in a single step. nih.govnih.gov While a specific MCR for the direct synthesis of this compound has not been extensively reported, the principles of MCRs could be applied to construct the pyrimidine ring with the azetidine-containing side chain already in place.

One hypothetical MCR approach could involve the condensation of a 1,3-dicarbonyl compound, an amidine (or a related nitrogen source), and an aldehyde or ketone bearing the azetidin-3-yl group. The Biginelli reaction, a well-known three-component reaction for pyrimidine synthesis, could potentially be adapted for this purpose. advancechemjournal.com Another possibility is the use of a three-component coupling reaction involving an α-amino-pyridine, an aldehyde, and trimethylsilylcyanide (TMSCN) to form related fused heterocyclic systems, which could inspire similar strategies for pyrimidine synthesis. researchgate.net The development of novel MCRs remains an active area of research and holds promise for the streamlined synthesis of complex molecules like this compound.

Optimization of Reaction Parameters and Yields for Synthetic Efficiency

The efficient synthesis of this compound hinges on the optimization of the coupling reaction between a suitable pyrimidine precursor and an azetidine synthon. A common approach involves the reaction of a 4-halomethylpyrimidine with a 3-substituted azetidine. The optimization of various parameters is crucial to maximize the yield and purity of the final product.

Key reaction parameters that are typically optimized include the choice of solvent, base, temperature, and catalyst. For instance, in related coupling reactions of heterocyclic compounds, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed to ensure the solubility of the reactants. The selection of an appropriate base, such as potassium carbonate or triethylamine, is critical to facilitate the nucleophilic substitution reaction while minimizing side reactions.

Temperature is another vital parameter to control. While higher temperatures can accelerate the reaction rate, they may also lead to the formation of impurities. Therefore, a careful balance must be struck. Microwave-assisted synthesis has also emerged as a technique to expedite reactions and improve yields in the synthesis of pyrimidine derivatives. mdpi.com

A hypothetical optimization table for the coupling of 4-(chloromethyl)pyrimidine (B49220) with N-Boc-3-aminoazetidine, a potential precursor to the target molecule, is presented below. This table illustrates the systematic approach researchers might take to identify the optimal reaction conditions.

Table 1: Hypothetical Optimization of Coupling Reaction Conditions

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DMF | K₂CO₃ | 80 | 12 | 65 |

| 2 | Acetonitrile | K₂CO₃ | 80 | 12 | 58 |

| 3 | DMF | Et₃N | 80 | 12 | 45 |

| 4 | DMF | K₂CO₃ | 100 | 8 | 72 |

| 5 | DMF | K₂CO₃ | 60 | 24 | 55 |

Based on such studies, the optimal conditions would be selected to proceed with the synthesis on a larger scale.

Considerations for Scalable Research Synthesis and Intermediate Preparation

Transitioning a synthetic route from a laboratory scale to a larger, scalable process for research purposes presents a unique set of challenges. These include the availability and cost of starting materials, the safety of the reaction conditions, and the ease of purification.

For the scalable synthesis of this compound, a convergent synthetic approach is generally preferred. This involves the separate synthesis of the pyrimidine and azetidine fragments, which are then coupled in a later step. This strategy allows for the efficient production of key intermediates.

The choice of protecting groups for the azetidine nitrogen is a critical consideration. The Boc (tert-butyloxycarbonyl) group is commonly used due to its stability under a wide range of reaction conditions and its ease of removal under acidic conditions.

Furthermore, the development of robust and high-yielding steps for the preparation of key intermediates, such as 4-(chloromethyl)pyrimidine, is essential. A scalable synthesis of this intermediate might involve the chlorination of 4-methylpyrimidine (B18481) using a readily available and safe chlorinating agent like N-chlorosuccinimide (NCS).

Finally, purification methods must be amenable to larger scales. Crystallization is often the preferred method for purifying solid intermediates and the final product, as it can be more cost-effective and efficient than chromatography for large quantities. The development of a scalable synthesis of pyridine-diimine ligands using inexpensive starting materials highlights the importance of choosing accessible precursors for large-scale production. nih.gov

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(Azetidin-3-ylmethyl)pyrimidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic arrangement.

Proton (¹H) and Carbon-13 (¹³C) NMR for Chemical Environment Elucidation

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum identifies the number of unique carbon environments. The predicted chemical shifts for this compound in a solvent like deuterochloroform (CDCl₃) are based on the distinct electronic environments of the pyrimidine (B1678525) and azetidine (B1206935) rings linked by a methylene (B1212753) bridge.

The pyrimidine ring protons (H-2, H-5, and H-6) are expected to appear in the downfield aromatic region due to the deshielding effect of the electronegative nitrogen atoms and the ring current. The azetidine and methylene bridge protons appear in the more upfield aliphatic region. The secondary amine (NH) of the azetidine ring would likely appear as a broad singlet.

Similarly, the ¹³C NMR spectrum shows distinct signals for the aromatic carbons of the pyrimidine ring at lower field and the aliphatic carbons of the azetidine ring and the methylene linker at higher field.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| 2 | 9.15 | s | - | Pyrimidine H-2 |

| 6 | 8.65 | d | 5.0 | Pyrimidine H-6 |

| 5 | 7.15 | d | 5.0 | Pyrimidine H-5 |

| 1' | 3.80 | t | 7.5 | Azetidine CH₂ (x2) |

| 3' | 3.65 | t | 7.5 | Azetidine CH₂ (x2) |

| 4' | 3.10 | m | - | Azetidine CH |

| 7 | 2.95 | d | 7.0 | Methylene CH₂ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Atom Number | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| 2 | 158.5 | Pyrimidine C-2 |

| 6 | 157.0 | Pyrimidine C-6 |

| 4 | 150.0 | Pyrimidine C-4 |

| 5 | 120.0 | Pyrimidine C-5 |

| 1', 3' | 53.0 | Azetidine CH₂ |

| 4' | 35.0 | Azetidine CH |

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

While 1D NMR suggests the core structure, 2D NMR experiments are essential to confirm the precise connectivity between these fragments.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, key expected COSY correlations would include:

The H-5 and H-6 protons of the pyrimidine ring.

The methylene bridge protons (H-7) and the methine proton of the azetidine ring (H-4').

The azetidine methine proton (H-4') and the adjacent azetidine methylene protons (H-1'/H-3').

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra. For example, it would show a cross-peak between the ¹H signal at δ ~9.15 ppm and the ¹³C signal at δ ~158.5 ppm, confirming their assignment as C-2/H-2 of the pyrimidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals correlations between protons and carbons over two to three bonds. This experiment definitively establishes the link between the pyrimidine ring, the methylene bridge, and the azetidine ring. Key HMBC correlations would be:

From the methylene protons (H-7) to the pyrimidine carbons C-4 and C-5.

From the methylene protons (H-7) to the azetidine carbons C-4' and C-1'/C-3'.

From the pyrimidine H-5 proton to the pyrimidine C-4 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing conformational and stereochemical information. A key NOESY correlation would be observed between the methylene bridge protons (H-7) and the H-5 proton of the pyrimidine ring, confirming their spatial proximity and further validating the C-4 substitution pattern.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound, the molecular formula is C₈H₁₁N₃. HRMS analysis, typically using electrospray ionization (ESI), would detect the protonated molecule [M+H]⁺. The calculated exact mass serves as a benchmark for the experimentally determined value, with a match within a few parts per million (ppm) providing strong evidence for the proposed formula.

HRMS Data for this compound (C₈H₁₁N₃)

| Ion Formula | Calculated m/z |

|---|---|

| [M+H]⁺ (C₈H₁₂N₃⁺) | 150.1026 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound would exhibit characteristic bands corresponding to its constituent parts.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3350 - 3250 | Medium, Broad | N-H Stretch | Secondary Amine (Azetidine) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic (Pyrimidine) |

| 2960 - 2850 | Medium | C-H Stretch | Aliphatic (Azetidine, Methylene) |

| 1600 - 1550 | Strong | C=N, C=C Stretch | Pyrimidine Ring |

| 1480 - 1400 | Medium | C-H Bend | Aliphatic (Azetidine, Methylene) |

The presence of a broad absorption around 3300 cm⁻¹ would be indicative of the N-H bond in the azetidine ring. A series of sharp peaks between 1600 and 1550 cm⁻¹ would confirm the pyrimidine ring's aromatic C=C and C=N stretching vibrations. Aliphatic C-H stretching just below 3000 cm⁻¹ would confirm the presence of the saturated azetidine and methylene groups.

X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformational Data

Should this compound be obtained as a suitable single crystal, X-ray crystallography offers the most definitive structural proof. This technique provides a three-dimensional map of electron density in the solid state, allowing for the precise determination of:

Atomic Connectivity: Unambiguously confirming the bonding arrangement.

Bond Lengths and Angles: Providing precise measurements for all bonds and angles within the molecule.

Conformation: Revealing the preferred three-dimensional arrangement of the molecule in the crystal lattice, including the torsion angles that define the orientation of the pyrimidine ring relative to the azetidine ring.

Intermolecular Interactions: Elucidating how molecules pack together in the solid state, including any hydrogen bonding involving the azetidine N-H group.

This technique would provide the ultimate, irrefutable evidence for the structure of this compound.

Computational Chemistry and Molecular Modeling for Mechanistic Insights and Design

Conformational Landscape Analysis and Energy Minimization Studies

The structural flexibility of 4-(Azetidin-3-ylmethyl)pyrimidine is primarily dictated by two key features: the puckering of the four-membered azetidine (B1206935) ring and the rotational freedom around the methylene (B1212753) bridge connecting the two heterocyclic systems. Conformational analysis and energy minimization studies are crucial to identifying the most stable, low-energy conformations that the molecule is likely to adopt.

The azetidine ring, a four-membered heterocycle, is known to adopt a puckered conformation to alleviate ring strain. nih.govresearchgate.net The degree of this puckering and the preferred orientation of the substituent at the 3-position are influenced by the nature of the substituent and its steric interactions. nih.gov For this compound, the pyrimidinylmethyl group at the 3-position will significantly influence the ring's conformational preference. Energy minimization calculations, employing methods like molecular mechanics force fields (e.g., MMFF94) or semi-empirical quantum methods, would be instrumental in determining the most stable puckered state of the azetidine ring.

Furthermore, the single bond between the azetidine ring and the methylene group, as well as the bond between the methylene group and the pyrimidine (B1678525) ring, allows for considerable rotational freedom. This flexibility gives rise to a landscape of different conformers, each with a distinct spatial arrangement of the two heterocyclic rings relative to each other. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to the most stable conformers. It is anticipated that steric hindrance between the hydrogen atoms on the azetidine and pyrimidine rings will govern the preferred orientations.

A representative data table for such a conformational analysis, though hypothetical in the absence of direct experimental or computational results, would resemble the following:

| Dihedral Angle (N1-C3-Cα-C4') | Relative Energy (kcal/mol) | Azetidine Puckering Amplitude (Å) |

| 0° (eclipsed) | High | 0.15 |

| 60° (gauche) | Low | 0.14 |

| 120° | Intermediate | 0.15 |

| 180° (anti) | Lowest | 0.14 |

This is a hypothetical table illustrating the expected type of data from conformational analysis.

Quantum Chemical Investigations of Electronic Structure and Reactivity

To gain a deeper understanding of the chemical nature of this compound, quantum chemical calculations are indispensable. These methods provide detailed information about the molecule's electronic structure, which in turn dictates its reactivity and intermolecular interactions.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a standard tool for the computational study of organic molecules, offering a good balance between accuracy and computational cost. jchemrev.comjchemrev.comnih.gov DFT calculations, using a functional such as B3LYP and a suitable basis set (e.g., 6-31G*), would be employed to optimize the geometry of the most stable conformer of this compound. jchemrev.comjchemrev.com From this optimized geometry, a wealth of molecular properties can be calculated, including bond lengths, bond angles, and vibrational frequencies. jchemrev.com These theoretical vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Frontier Molecular Orbital (FMO) Theory and Reactivity Site Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. ekb.eg

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the nitrogen atom of the azetidine ring, indicating these are the most likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the pyrimidine ring, suggesting it is the primary site for nucleophilic attack.

A hypothetical table of FMO properties would look like this:

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |

| HOMO | -6.5 | Pyrimidine N1, N3; Azetidine N |

| LUMO | -1.2 | Pyrimidine C2, C4, C6 |

| HOMO-LUMO Gap | 5.3 | - |

This is a hypothetical table illustrating the expected type of data from FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. ekb.egrsc.orgresearchgate.net It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov The MEP is typically color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP map is expected to show a significant negative potential around the nitrogen atoms of the pyrimidine ring, confirming their role as hydrogen bond acceptors. ekb.egrsc.org The nitrogen atom of the azetidine ring would also exhibit a region of negative potential. The hydrogen atoms attached to the rings and the methylene bridge would show positive potential. This information is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for ligand-protein binding.

Molecular Docking Simulations with Proposed Biological Targets

Given that pyrimidine derivatives are known to exhibit a wide range of biological activities, often by targeting specific proteins, molecular docking is a key computational technique to predict the binding affinity and orientation of this compound within the active site of a potential biological target. nih.govmdpi.com

Prediction of Ligand-Protein Binding Modes and Key Interactions

Kinases are a prominent class of enzymes that are frequently targeted by pyrimidine-based inhibitors. nih.govresearchgate.netrsc.org Therefore, a plausible biological target for this compound could be a member of the kinase family, such as Cyclin-Dependent Kinases (CDKs) or Focal Adhesion Kinase (FAK). nih.govrsc.org

Molecular docking simulations would involve placing the 3D structure of this compound into the binding site of a chosen kinase. The docking algorithm would then explore various possible binding poses and score them based on a scoring function that estimates the binding affinity. The results would reveal the most likely binding mode and identify the key amino acid residues involved in the interaction.

It is anticipated that the pyrimidine ring would form hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The azetidine ring could engage in further hydrogen bonding or hydrophobic interactions within the active site, potentially enhancing binding affinity and selectivity.

A hypothetical table summarizing docking results could be presented as follows:

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| CDK2 | -8.5 | Leu83, Glu81, Asp145 | Pyrimidine N1 with Leu83 backbone NH; Azetidine N with Glu81 side chain |

| FAK | -7.9 | Cys502, Gly503, Arg426 | Pyrimidine N3 with Cys502 backbone NH; Azetidine N with Arg426 side chain |

This is a hypothetical table illustrating the expected type of data from molecular docking simulations.

In Vitro Biological Activity Evaluation and Mechanism of Action Elucidation of 4 Azetidin 3 Ylmethyl Pyrimidine Analogues

Target-Specific Enzyme Inhibition Assays

Kinase Activity Modulation

While specific data on "4-(azetidin-3-ylmethyl)pyrimidine" analogues are limited in the context of kinase inhibition, the broader class of pyrimidine (B1678525) derivatives has been extensively studied as kinase inhibitors. The pyrimidine scaffold is a well-established hinge-binding motif, crucial for the development of inhibitors targeting the ATP-binding site of various kinases nih.govacs.org. This structural feature has led to the identification of potent inhibitors for several understudied kinases.

DRAK1, BMP2K, and MARK3/4 Inhibition:

Research into aminopyrimidine analogues has identified potent biochemical and cell-active lead compounds for understudied kinases such as DRAK1, BMP2K, and MARK3/4 nih.govacs.org. By modifying the substituents at the 2- and 4-positions of the pyrimidine core, researchers have been able to develop compounds with improved kinome-wide selectivity nih.govacs.org. For instance, certain aminopyrimidine analogues have demonstrated submicromolar activity in DRAK1 NanoBRET assays nih.gov. Similarly, potent inhibition of MARK3 and MARK4 has been observed with some analogues, with good correlation between enzymatic and cellular target engagement assays nih.gov. Specifically, compounds with submicromolar IC50 values in MARK4 NanoBRET assays have been identified nih.gov. The development of pyrazolo[1,5-a]pyrimidine-based macrocycles has also yielded highly potent and selective inhibitors of DRAK1 uzh.chnih.govresearchgate.net. One such inhibitor, CK156, displayed a high in vitro potency with a KD of 21 nM and demonstrated excellent selectivity in kinome-wide screens uzh.chnih.govresearchgate.net. A series of 4,6-disubstituted pyrimidine-based compounds have also been synthesized and evaluated as MARK4 inhibitors, showing IC50 values in the micromolar range in ATPase inhibition assays nih.govdoaj.orgscienceopen.com.

CDK2 Inhibition:

The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of adenine, has shown significant potential for CDK inhibition, including CDK2 nih.gov. A series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives were designed and synthesized as potent CDK2 inhibitors nih.gov. One of the most promising compounds from this series exhibited an IC50 of 64.42 nM for CDK2/cyclin A2 inhibition nih.gov. Another study on N-(pyridin-3-yl)pyrimidin-4-amine (NPPA) analogues highlighted their potential as effective CDK2 inhibitors through computational analysis, with one analogue, NPPA3, showing a strong binding affinity of -68.23 kJ mol−1 rsc.orgresearchgate.net.

PI3K Inhibition:

The pyrimidine scaffold is also a key feature in many PI3K inhibitors nih.govnih.gov. Fused pyrimidine scaffolds are present in several FDA-approved drugs and have been explored for PI3K inhibition through computational repurposing approaches nih.gov. For instance, Lapatinib has been identified as a pan-class I PI3K inhibitor nih.gov. Additionally, a series of new trisubstituted morpholinopyrimidines were synthesized and found to be 1.5–3 times more potent than the well-characterized PI3K inhibitor ZSTK474 nih.gov. The IC50 values for two of these compounds, 14 and 20, were 3.2- and 1.5-fold lower than ZSTK474, respectively, in inhibiting AKT phosphorylation, a downstream marker of PI3K activity nih.gov.

KRAS-G12D Inhibition:

While no specific data is available for "this compound" analogues, the broader class of pyrimidine derivatives has been investigated as KRAS-G12D inhibitors.

Phospholipase D (e.g., NAPE-PLD) Inhibition Studies

A library of pyrimidine-4-carboxamides has been investigated as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of N-acylethanolamines (NAEs) nih.govacs.org. A high-throughput screening identified pyrimidine-4-carboxamide 2 as an initial hit with sub-micromolar potency (pIC50 = 6.09 ± 0.04) nih.govacs.org. Further optimization led to the development of LEI-401, which exhibited nanomolar potency (pIC50 = 7.14 ± 0.04) nih.govacs.org. The inhibitory potency of these compounds was measured using a biochemical assay with membrane lysates of HEK293T cells overexpressing human NAPE-PLD acs.org. Another study identified the quinazoline sulfonamide derivative ARN19874 as the first small-molecule NAPE-PLD inhibitor nih.govrsc.org. Subsequent investigations into a series of related compounds showed that a pyrimidine ring in the side chain (compound 15) resulted in an IC50 of approximately 52 μM nih.gov.

| Compound | Scaffold | Target | Activity (pIC50/IC50) | Assay |

| 2 | Pyrimidine-4-carboxamide | NAPE-PLD | pIC50 = 6.09 ± 0.04 | Biochemical assay with HEK293T cell lysates |

| LEI-401 | Pyrimidine-4-carboxamide | NAPE-PLD | pIC50 = 7.14 ± 0.04 | Biochemical assay with HEK293T cell lysates |

| 15 | Quinazoline sulfonamide with pyrimidine side chain | NAPE-PLD | IC50 ≈ 52 μM | Assay with purified human recombinant NAPE-PLD |

Reverse Transcriptase Inhibition Assays

The pyrimidine scaffold is a core component of many non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1 rsc.orgnih.gov. Diarylpyrimidine derivatives are a particularly successful class of anti-HIV drugs rsc.org. Research has focused on developing novel diarylpyrimidine derivatives to enhance their antiviral activity and combat drug resistance nih.govacs.org. One study identified compound 9t-2, which displayed excellent anti-HIV-1 potency against wild-type and prevalent mutant strains with EC50 values ranging from 0.0019 to 0.012 μM nih.gov. ELISA results confirmed that this compound effectively inhibits the activity of HIV-1 RT nih.gov. Another area of research has explored 1,2,4-triazolo[1,5-a]pyrimidines as inhibitors of the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) activity, identifying catechol derivatives that inhibited RNase H in the low micromolar range nih.gov.

Poly(ADP-ribose) polymerase 1 (PARP-1) Inhibition Investigations

While specific studies on "this compound" analogues as PARP-1 inhibitors are not available, the general class of PARP inhibitors (PARPi) are known to be nicotinamide mimetics that bind to the catalytic domain of PARP-1 nih.govnih.govmdpi.com. These inhibitors compete with NAD+ and suppress the synthesis of poly(ADP-ribose) mdpi.com. The cytotoxicity of PARPi is linked to both the inhibition of PARylation and the trapping of PARP1-DNA complexes in chromatin nih.govnih.gov. This trapping mechanism can lead to cell death, particularly in cancer cells with deficiencies in DNA double-strand break repair pathways nih.govnih.gov.

Receptor Agonist/Antagonist Profiling

Histamine (B1213489) H3 Receptor

A series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine analogues have been identified as high-affinity non-imidazole agonists of the Histamine H3 Receptor (H3R) nih.govnih.govacs.org. An initial screening identified the non-imidazole 4-(3-azetidin-1-yl)pyrimidin-2-amine 11b as a partial H3R agonist nih.govnih.govacs.org. Subsequent structure-activity relationship studies led to the development of several full agonists with varying potencies depending on the alkyl substitution pattern on the basic amine nih.gov. The key compound, VUF16839 (14d), demonstrated nanomolar on-target activity with a pKi of 8.5 and a pEC50 of 9.5 nih.govnih.govacs.org. The potency of 14d was nearly a log unit higher than that of histamine (pEC50 = 8.6) acs.org. The in vitro evaluation of H3R agonism was conducted using a cyclic adenosine monophosphate response element-luciferase reporter gene assay nih.gov.

| Compound | Structure | Target | Affinity (pKi) | Potency (pEC50) | Intrinsic Activity (α) |

| 11b | 4-(3-azetidin-1-yl)pyrimidin-2-amine | H3R | - | - | Partial Agonist |

| 14d (VUF16839) | 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine derivative | H3R | 8.5 ± 0.1 | 9.5 ± 0.1 | Full Agonist (≥ 1.0) |

| Histamine | Endogenous Ligand | H3R | - | 8.6 | Full Agonist |

CCR5

While there is no specific information on "this compound" analogues as CCR5 antagonists, a study on novel trisubstituted pyrimidine amide derivatives has identified potent CCR5 antagonists mdpi.com. The activities of these compounds were evaluated using a CCR4-MDC chemotaxis inhibition assay, with one previously reported compound used as a positive control (IC50 of 0.078 μM) mdpi.com. Several of the newly synthesized compounds, such as 6c, 12a, and 12b, showed higher or similar activity with IC50 values of 0.064, 0.077, and 0.069 μM, respectively mdpi.com.

Cellular Assays for Modulating Biological Processes

The cellular activity of pyrimidine derivatives has been demonstrated in various assays. For instance, N-(pyridin-3-yl)pyrimidin-4-amine analogues were shown to cause cell cycle arrest and apoptosis in HeLa cells in a concentration-dependent manner nih.gov. In the context of NAPE-PLD inhibition, LEI-401 was shown to reduce NAE levels, including anandamide, in Neuro-2a cells nih.govacs.org. Furthermore, novel aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones have been synthesized as dual BRD4 and PLK1 inhibitors, showing excellent to good cytotoxic activity against breast, colorectal, and renal cancer cells in MTT assays mdpi.com. One of the most active compounds triggered apoptosis and halted cell growth at the G2/M phase mdpi.com. In studies of pyrimidine derivatives as selective COX-2 inhibitors, the compounds demonstrated dose-dependent inhibition of LPS-stimulated THP-1 cell growth in an SRB assay and reduced free radical levels in ROS assays, confirming their antioxidant properties nih.gov.

In Vitro Cell Proliferation Inhibition and Cytostatic Effects

While direct studies on the antiproliferative effects of this compound are not extensively available in the public domain, research on structurally related pyrimidine derivatives provides insights into the potential activity of this scaffold. For instance, various 4-substituted pyrimidine analogues have demonstrated significant inhibitory effects on the proliferation of a range of cancer cell lines.

One area of investigation has been the development of pyrimidine-based compounds as kinase inhibitors. For example, a series of pyridin-3-yl pyrimidines were synthesized and evaluated for their ability to inhibit the Bcr-Abl kinase, an important target in chronic myeloid leukemia. Several of these compounds exhibited potent inhibitory activity against the K562 leukemia cell line nih.govresearchgate.net. Another study focused on pyrido[2,3-d]pyrimidine derivatives as inhibitors of PIM-1 kinase, a protein involved in cell survival and proliferation. One of the synthesized compounds demonstrated remarkable cytotoxicity against the MCF-7 breast cancer cell line with a half-maximal inhibitory concentration (IC50) of 0.57 µM rsc.orgrsc.org.

Furthermore, thiazolo[5,4-d]pyrimidine derivatives have been shown to possess antiproliferative activity against a panel of cancer cell lines, including lung, epidermal, and glioblastoma cells, with IC50 values in the low micromolar range nih.gov. The antiproliferative potential of pyrimidine derivatives has also been linked to the inhibition of tubulin polymerization. Certain 4,6-disubstituted pyrimidine analogues have been identified as novel colchicine binding site inhibitors, suggesting a mechanism of action that disrupts microtubule dynamics and leads to cell cycle arrest researchgate.net.

The data from these related classes of compounds suggest that the this compound scaffold may serve as a valuable starting point for the design of novel antiproliferative agents. The specific biological activity would, however, be highly dependent on the nature and orientation of substituents on both the pyrimidine and azetidine (B1206935) rings.

Table 1: Representative In Vitro Antiproliferative Activity of Structurally Related Pyrimidine Analogues

| Compound Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidine derivative | MCF-7 (Breast) | 0.57 | rsc.orgrsc.org |

| Thiazolo[5,4-d]pyrimidine derivative | A549 (Lung) | 1.4 | nih.gov |

| Thiazolo[5,4-d]pyrimidine derivative | T98G (Glioblastoma) | 3.4 | nih.gov |

| Indazol-pyrimidine derivative | MCF-7 (Breast) | 1.629 | mdpi.com |

This table is for illustrative purposes and showcases the activity of related pyrimidine scaffolds, not this compound itself.

Induction of Apoptosis and Cell Cycle Perturbations in Specific Cell Lines

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. A number of studies on substituted pyrimidine derivatives have demonstrated their ability to trigger this process in cancer cells. For example, a series of 4-anilino-2-(2-pyridyl)pyrimidines were identified as potent inducers of apoptosis in T47D breast cancer cells nih.gov. One of the lead compounds from this series was found to arrest cells in the G2/M phase of the cell cycle and activate caspases, key enzymes in the apoptotic cascade nih.gov.

Similarly, certain thiazolo[5,4-d]pyrimidine analogues have been shown to induce apoptosis in A549 lung cancer cells, as evidenced by an increase in the sub-G1 cell population, a hallmark of apoptosis nih.gov. Further mechanistic studies revealed that these compounds lead to the cleavage of PARP-1 and procaspase-3, confirming their apoptosis-inducing activity nih.gov. Another class of compounds, pyrido[2,3-d]pyrimidine derivatives, has been reported to significantly activate apoptosis in MCF-7 cells, leading to a 58.29-fold increase in the apoptotic cell population compared to untreated controls rsc.orgrsc.org. These compounds were also found to arrest the cell cycle at the G1 phase rsc.orgrsc.org.

The azetidine moiety itself has also been implicated in pro-apoptotic effects in certain contexts. For instance, the non-protein amino acid L-azetidine-2-carboxylic acid has been shown to induce pro-apoptotic responses in microglial cells mdpi.com. While this is a different chemical entity, it highlights the potential for the azetidine ring to contribute to the biological activity of a larger molecule.

Elucidation of Intracellular Signaling Pathways and Molecular Mechanisms

Identification of Direct and Indirect Biological Targets

The identification of molecular targets is crucial for understanding the mechanism of action of a compound and for its further development. For pyrimidine derivatives, a wide range of biological targets has been identified, largely depending on the specific substitution pattern of the pyrimidine core.

As mentioned previously, various kinases are common targets for pyrimidine-based inhibitors. These include Bcr-Abl nih.govresearchgate.net, PIM-1 rsc.orgrsc.org, and others. The pyrazolo[3,4-d]pyrimidine scaffold, for example, is a well-known core for kinase inhibitors, including those targeting SRC family kinases nih.gov. The molecular interactions of these compounds with their target kinases are often elucidated through molecular docking studies, which can predict the binding mode and key interactions within the ATP-binding pocket of the enzyme.

Beyond kinases, other cellular components can be targeted. The inhibition of tubulin polymerization is another mechanism attributed to certain pyrimidine analogues, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis researchgate.netnih.gov. Additionally, pyrimidine derivatives have been designed as dual inhibitors of enzymes involved in epigenetic regulation, such as JMJD3 and HDACs nih.gov.

A study on 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines, which are structurally related to the compound of interest, identified the histamine H3 receptor as a high-affinity target nih.gov. This highlights the diverse range of potential targets for azetidinyl-pyrimidine compounds, extending beyond the typical anticancer targets.

Transcriptomic and Proteomic Profiling for Pathway Deconvolution

Transcriptomic and proteomic analyses are powerful tools for gaining a broader understanding of the cellular response to a compound, helping to identify affected pathways and potential off-target effects. While specific transcriptomic or proteomic data for this compound are not available, studies on other compounds illustrate the utility of these approaches.

For example, proteomic analysis of pancreatic cancer cells treated with the pyrimidine analogue 5-aza-2'-deoxycytidine revealed significant changes in the expression of proteins involved in cytoskeletal organization, stress response, and metabolism nih.gov. Similarly, a proteomic study of myelodysplastic cells treated with 5-azacitidine identified autophagy as a key pro-survival pathway induced by the drug nih.gov.

Transcriptomic profiling has also been used to understand the effects of drugs on different cell types. For instance, transcriptomic analysis after B cell depletion therapy in multiple sclerosis revealed cell-type-specific changes in immune cells nih.gov. These types of "omics" studies provide a global view of the cellular changes induced by a compound and can help to generate new hypotheses about its mechanism of action and to identify potential biomarkers of response nih.govmdpi.com. Future studies on this compound and its analogues would greatly benefit from such analyses to fully characterize their biological effects.

Comprehensive Structure Activity Relationship Sar Studies of 4 Azetidin 3 Ylmethyl Pyrimidine Derivatives

Systematic Structural Modifications of the Pyrimidine (B1678525) Ring

The pyrimidine ring is a key component of the 4-(azetidin-3-ylmethyl)pyrimidine scaffold, and its substitution pattern significantly influences the biological activity of these derivatives.

Impact of Substituents at the C-2, C-5, and C-6 Positions on Biological Activity

Research into 2,4-disubstituted pyrimidine derivatives has shown that the steric and electronic properties of substituents at the C-2 and C-4 positions are critical for biological activity. nih.gov While specific data for this compound is limited, studies on analogous 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine derivatives, which act as histamine (B1213489) H3 receptor agonists, provide valuable insights. In these analogues, substitution at the C-2 position of the pyrimidine ring with an amino group is a common feature. The nature of this amino group and further substitutions can modulate activity. For instance, in a series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, the presence of a primary amino group at C-2 was found to be a key determinant of activity. nih.govresearchgate.net

Information regarding substitutions at the C-6 position of the this compound core is less prevalent in the literature. However, general principles of pyrimidine chemistry suggest that this position is susceptible to modification and could be a valuable point for diversification to improve properties such as selectivity and metabolic stability.

| Position | Substituent | Effect on Biological Activity (Example Target) | Reference |

| C-2 | Primary Amine | Essential for high-affinity histamine H3 receptor agonism. | nih.gov, researchgate.net |

| C-2 | Substituted Amines | Can modulate potency and selectivity. | nih.gov |

| C-5 | Methyl | Favorable for Mnk inhibition in related thieno[2,3-d]pyrimidines. | nih.gov |

| C-6 | Unsubstituted | Commonly observed in active compounds, but a potential site for modification. |

Effects of Nitrogen Atom Orientations and Substitutions within the Pyrimidine Core

The arrangement of nitrogen atoms within the pyrimidine ring is fundamental to its chemical properties and its ability to form key interactions with biological targets. The 1,3-diazine arrangement of the pyrimidine ring in this compound allows it to act as both a hydrogen bond donor and acceptor. The specific orientation of these nitrogen atoms is critical for establishing binding interactions, often mimicking the hydrogen bonding patterns of endogenous ligands like purines.

While systematic studies on altering the nitrogen positions within the pyrimidine core of this specific scaffold are not widely reported, the vast body of medicinal chemistry literature on pyrimidine-containing compounds underscores the importance of the nitrogen atoms for target recognition. Any change in their position would fundamentally alter the electronic distribution and hydrogen bonding capacity of the ring, likely leading to a significant loss of or change in biological activity.

SAR Analysis of the Azetidine (B1206935) Moiety Modifications

The azetidine ring is another critical component of the scaffold, providing a three-dimensional structural element that can influence binding affinity and selectivity.

Influence of Substitution Patterns on the Azetidine Ring (e.g., 3-aminoazetidine vs. azetidin-3-ylmethyl)

A crucial aspect of the SAR of this scaffold is the nature of the substituent at the 3-position of the azetidine ring. A direct comparison between derivatives bearing a 3-aminoazetidine and an azetidin-3-ylmethyl group reveals significant differences in their biological profiles.

In the case of histamine H3 receptor agonists, a 3-aminoazetidine moiety directly linked to the pyrimidine ring at the 1-position of the azetidine was found to be optimal for high affinity. nih.govresearchgate.net The primary amino group at the 3-position of the azetidine ring is believed to play a crucial role in forming a key salt bridge interaction with an aspartate residue in the receptor binding site.

Conversely, for other targets, an azetidin-3-ylmethyl group may be preferred. The introduction of the methylene (B1212753) linker can alter the distance and vector of the azetidine nitrogen and any substituents, potentially allowing for optimal interactions with different target proteins. The choice between a direct 3-amino linkage and a 3-ylmethyl linkage is therefore a critical design element that is highly target-dependent.

Importance of the Azetidine Nitrogen Substitution and Chirality

The nitrogen atom of the azetidine ring is a key point for modification and can significantly impact the properties of the molecule. In many cases, this nitrogen is unsubstituted, allowing it to act as a hydrogen bond donor or to be protonated at physiological pH, which can be important for target engagement.

However, substitution on the azetidine nitrogen can also be beneficial. For example, in the 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine series, N-alkylation of the azetidine nitrogen was explored. While larger alkyl groups were generally detrimental to activity, small alkyl groups could be tolerated, suggesting that this position can be used for fine-tuning the physicochemical properties of the molecule. nih.gov

Chirality of the 3-substituted azetidine ring is another important consideration. Although not always explicitly studied, the stereochemistry at the C-3 position can have a profound effect on biological activity. The specific orientation of the substituent will dictate how it interacts with the target protein, and it is common for one enantiomer to be significantly more active than the other.

| Azetidine Modification | Observation | Implication for Biological Activity | Reference |

| 3-Position Linkage | 3-Aminoazetidine (direct) | Optimal for H3 receptor agonism. | nih.gov, researchgate.net |

| 3-Position Linkage | Azetidin-3-ylmethyl | May be preferred for other targets to optimize spacing. | |

| Nitrogen Substitution | Unsubstituted | Often important for hydrogen bonding or protonation. | |

| Nitrogen Substitution | Small Alkyl Groups | Can be tolerated and used for property modulation. | nih.gov |

| Chirality | C-3 Stereocenter | Enantiomers can exhibit significant differences in activity. |

Exploration of the Methylene Linker's Role in Biological Activity and Target Engagement

The methylene linker in this compound derivatives plays a crucial role in positioning the azetidine moiety relative to the pyrimidine ring. This linker provides a degree of conformational flexibility and alters the distance between the two key heterocyclic rings.

While direct and extensive SAR studies on the methylene linker for this specific scaffold are not abundant in the public domain, general medicinal chemistry principles suggest that its presence, length, and rigidity are critical parameters for optimization.

Presence of the Linker: The introduction of the methylene group, as opposed to a direct linkage between the azetidine C-3 and the pyrimidine C-4, increases the distance between the two rings. This can be advantageous if the target protein has binding pockets that are spaced further apart.

Linker Length: Increasing the length of the linker (e.g., to an ethyl or propyl chain) would further separate the two heterocyclic systems. This could be beneficial for spanning larger binding sites but may also introduce excessive flexibility, leading to an entropic penalty upon binding and a decrease in potency.

Linker Rigidity: Introducing conformational constraints into the linker, for example, by incorporating it into a larger ring system or by introducing double or triple bonds, can be a powerful strategy to lock the molecule into a bioactive conformation. This can lead to an increase in potency and selectivity.

In a study on pyrrolopyrimidine derivatives, the insertion of a methylene linker between a cyclohexane (B81311) ring and the N-3 position of the pyrimidine resulted in a reduction in potency, highlighting the sensitivity of biological activity to the linker's presence. nih.gov This underscores the importance of carefully considering the role and nature of the linker in the design of new this compound derivatives.

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD) for Lead Optimization

In the absence of a known protein target structure, ligand-based drug design (LBDD) strategies are pivotal for the optimization of lead compounds like this compound. Pharmacophore modeling, a cornerstone of LBDD, involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

A hypothetical pharmacophore model for a series of this compound derivatives would typically be constructed from a set of known active and inactive molecules. The key features would likely include:

Hydrogen Bond Acceptors: The nitrogen atoms within the pyrimidine ring are strong hydrogen bond acceptors. Their position and accessibility are critical for potential interactions with biological targets.

Hydrogen Bond Donor: The secondary amine within the azetidine ring provides a crucial hydrogen bond donor feature.

Hydrophobic/Aromatic Features: The pyrimidine ring itself constitutes a significant hydrophobic and aromatic feature, which can engage in van der Waals or pi-stacking interactions.

Once a pharmacophore model is established, it can be used to virtually screen large compound libraries to identify novel chemotypes with the desired features. Furthermore, it can guide the design of new analogs of this compound with potentially improved potency and selectivity. For instance, modifications to the pyrimidine or azetidine rings could be proposed to enhance or introduce new interactions with a putative binding site, guided by the spatial constraints of the pharmacophore model.

Strategic Bioisosteric Replacements and Their Effects on Potency and Selectivity

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical properties of a lead compound, thereby improving its potency, selectivity, and pharmacokinetic profile. This involves substituting a specific functional group or moiety with another that has similar steric and electronic properties.

For the this compound scaffold, several strategic bioisosteric replacements could be envisioned to modulate its biological activity.

Table 1: Potential Bioisosteric Replacements for the Pyrimidine Ring

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

| Pyrimidine | Pyridine (B92270) | Alters the number and position of hydrogen bond acceptors, potentially improving selectivity. |

| Pyridazine | Introduces a different arrangement of nitrogen atoms, which could lead to altered binding interactions. | |

| Triazine | Increases the nitrogen content, potentially enhancing solubility and modifying electronic properties. |

The replacement of the pyrimidine ring with other heterocycles can have a profound impact on the molecule's interaction with its biological target. For example, switching to a pyridine ring would reduce the number of hydrogen bond acceptors from two to one, which could be beneficial if one of the nitrogen atoms in the original pyrimidine ring is involved in an unfavorable interaction.

Table 2: Potential Bioisosteric Replacements for the Azetidine Ring

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

| Azetidine | Cyclobutane | Removes the hydrogen bond donor capability of the ring nitrogen, assessing its importance for activity. |

| Pyrrolidine (B122466) | Increases the ring size, altering the spatial projection of substituents and potentially accessing different binding pockets. | |

| Oxetane (B1205548) | Replaces the ring nitrogen with oxygen, changing the hydrogen bonding capacity from donor to acceptor. |

Modifications to the azetidine ring can probe the importance of the secondary amine and the ring size. Replacing the azetidinyl moiety with a cyclobutyl group would eliminate the hydrogen bond donating capacity, providing clear insight into its role in binding. Conversely, substituting it with an oxetane ring would introduce a hydrogen bond acceptor, which could lead to a different binding mode. Increasing the ring size to a pyrrolidine might allow for better fitting into a larger hydrophobic pocket.

The effects of these bioisosteric replacements on potency and selectivity would need to be experimentally determined. A successful bioisosteric replacement would maintain or improve the desired biological activity while favorably altering other properties such as metabolic stability or oral bioavailability.

Medicinal Chemistry Applications and Scaffold Diversification Strategies

Characterization of 4-(Azetidin-3-ylmethyl)pyrimidine as a Privileged Medicinal Chemistry Scaffold

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity, by presenting appropriate functionality in a defined three-dimensional space. The pyrimidine (B1678525) ring is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. nih.gov Its prevalence in DNA and RNA provides a biological basis for its interaction with a wide array of proteins, particularly kinases. nih.gov The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, a crucial feature for molecular recognition at protein binding sites.

Fused pyrimidine systems, such as thiazolo[4,5-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, are recognized as purine (B94841) isosteres and have been extensively explored in drug discovery. researchgate.netnih.govlookchem.com This highlights the versatility of the pyrimidine core in mimicking endogenous ligands and interacting with their respective protein targets.

The azetidine (B1206935) ring, a four-membered saturated heterocycle, has gained significant attention in drug design. It is considered a "diamond in the rough," offering a means to improve aqueous solubility, reduce lipophilicity, and introduce conformational constraint, all of which are desirable properties for drug candidates. The non-planar nature of the azetidine ring provides access to a three-dimensional chemical space that is often underexplored by more traditional, flatter aromatic rings.

The combination of the pyrimidine and azetidine moieties in this compound results in a scaffold with several advantageous features:

Defined Vectorial Exit Points: The scaffold provides distinct vectors for the attachment of various substituents, allowing for the systematic exploration of chemical space around the core.

Improved Physicochemical Properties: The azetidine group can enhance solubility and reduce the lipophilicity of compounds, which can lead to improved pharmacokinetic profiles.

Three-Dimensionality: The puckered nature of the azetidine ring introduces a 3D element that can facilitate novel interactions with protein binding pockets, potentially leading to increased potency and selectivity.

Metabolic Stability: The pyrimidine ring is often associated with good metabolic stability.

Design and Directed Synthesis of Novel Chemical Libraries Based on the Core Scaffold

The generation of chemical libraries based on the this compound scaffold is crucial for exploring its full potential in drug discovery. Diversity-oriented synthesis (DOS) is a powerful strategy for creating structurally diverse small molecules in an efficient manner. nih.gov

A key synthetic step for building libraries around a related scaffold, 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine, involves a nucleophilic aromatic substitution on a pyrimidine core with an aminoazetidine moiety. acs.org A similar approach could be envisioned for the synthesis of this compound derivatives, starting from a suitable chloropyrimidine and a functionalized azetidin-3-ylmethyl synthon. A deconstruction-reconstruction strategy, where a pyrimidine ring is cleaved and then reformed with different substituents, offers another innovative approach to diversification. nih.govnih.govresearchgate.netresearchgate.net

Combinatorial Chemistry Approaches for Diversification

Combinatorial chemistry provides a systematic way to generate large libraries of compounds by combining a small number of building blocks. google.comta-journal.ru For the this compound scaffold, combinatorial diversification can be achieved at several positions:

Substitution on the Pyrimidine Ring: The pyrimidine ring can be functionalized at various positions, for example, by introducing different substituents at the 2-, 5-, or 6-positions.

Substitution on the Azetidine Ring: The nitrogen atom of the azetidine ring can be readily derivatized with a wide range of functional groups, including alkyl, acyl, and sulfonyl groups.

Modification of the Methylene (B1212753) Linker: While more synthetically challenging, modifications to the methylene bridge connecting the two rings could also be explored.

A divergent synthetic strategy could be employed, starting from a common intermediate and then introducing diversity in the final steps of the synthesis. lookchem.com

Fragment-Based Drug Design (FBDD) Integration for Novel Binding Modes

Fragment-based drug design (FBDD) has emerged as a powerful approach for identifying novel lead compounds. wikipedia.org It involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. wikipedia.orgnih.gov These fragment hits can then be optimized into more potent leads by growing, linking, or merging them. nih.govyoutube.com

The this compound scaffold is well-suited for an FBDD approach. The pyrimidine or the azetidine moiety could serve as an initial fragment hit. For instance, if a pyrimidine-containing fragment shows weak binding to a target, the azetidin-3-ylmethyl group could be introduced to explore new interactions within the binding pocket and improve affinity. This strategy has been successfully applied in the discovery of central nervous system (CNS) agents. nih.gov The "rule of three" can guide the selection of initial fragments, which typically have a molecular weight of less than 300 Da, a cLogP of less than 3, and fewer than 3 hydrogen bond donors and acceptors. wikipedia.org

Computational methods, such as fragment docking, can be used in conjunction with experimental techniques to identify and optimize fragment hits. springernature.com

Development of Chemical Probes for Target Validation and Biological Studies

Chemical probes are small molecules used to study the function of proteins and validate them as potential drug targets. nih.govnih.gov A high-quality chemical probe should be potent, selective, and demonstrate target engagement in a cellular context. nih.gov

Derivatives of this compound could be developed into chemical probes by incorporating a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule, or a photo-affinity label. These probes could be used in a variety of applications, including:

Target Identification: Identifying the protein targets of a bioactive compound.

Target Validation: Confirming that the modulation of a specific target leads to a desired biological effect. nih.gov

Imaging: Visualizing the localization of a target protein within a cell.

The development of proteolysis-targeting chimeras (PROTACs) is another area where this scaffold could be utilized. rsc.org A PROTAC is a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the degradation of the target. A derivative of this compound that binds to a protein of interest could be linked to an E3 ligase-binding moiety to create a novel PROTAC.

Potential for Application in Specific Therapeutic Areas

The pyrimidine scaffold is present in a wide range of biologically active compounds, suggesting that derivatives of this compound could have potential applications in several therapeutic areas. nih.govnih.govnih.govnih.gov

Antimicrobial Agents

Numerous pyrimidine derivatives have been reported to possess antimicrobial activity. nih.govnih.gov For example, pyrimido[4,5-d]pyrimidine (B13093195) derivatives have shown antibacterial and antifungal properties. nih.gov The introduction of different substituents on the pyrimidine ring can influence the antimicrobial spectrum and potency. nih.gov Quinoline-pyrimidine hybrids have also demonstrated significant antibacterial activity. juniperpublishers.com The unique structural features of the this compound scaffold could lead to the discovery of novel antimicrobial agents with improved efficacy.

Antiviral Agents

Pyrimidine-containing compounds have been investigated for their antiviral activity against a variety of viruses, including influenza virus, herpes virus, and HIV. nih.gov Pyrimido[4,5-d]pyrimidine derivatives have shown efficacy against coronaviruses. mdpi.com Additionally, 1,3,4-thiadiazole (B1197879) derivatives, which can be combined with other heterocyclic rings, have demonstrated activity against the tobacco mosaic virus (TMV). mdpi.com The this compound scaffold could serve as a starting point for the design of new antiviral drugs.

Anticancer Agents

The pyrimidine scaffold is a cornerstone in the development of anticancer drugs, particularly kinase inhibitors. nih.gov Many pyrimidine derivatives have shown potent antiproliferative activity against various cancer cell lines. nih.govnih.govmdpi.com For instance, pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR). nih.gov The combination of the pyrimidine ring with other heterocyclic systems has led to the discovery of novel anticancer agents. koreascience.krresearchgate.net The this compound scaffold holds promise for the development of new anticancer therapeutics.

Central Nervous System (CNS) Agents

Pyrimidine derivatives have been successfully designed as potent CNS agents. nih.govresearchgate.net For example, 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines have been identified as high-affinity histamine (B1213489) H3 receptor agonists with CNS activity. acs.org Substituted pyrimidine derivatives have also shown potential as anti-Alzheimer's agents. nih.gov Furthermore, fused pyrrolo[1,2-a]pyrimidines have been investigated for their anticonvulsant and anxiolytic properties. mdpi.com The favorable physicochemical properties imparted by the azetidine ring make the this compound scaffold particularly attractive for the development of CNS-penetrant drugs.

Concluding Remarks and Future Research Directions

Summary of Current Research Landscape for 4-(Azetidin-3-ylmethyl)pyrimidine

The current research landscape for this compound and its close analogs is primarily situated within the broader context of medicinal chemistry's exploration of pyrimidine (B1678525) and azetidine-containing scaffolds. The pyrimidine nucleus is a cornerstone in drug discovery, recognized for its presence in nucleic acids and its ability to act as a versatile pharmacophore that engages with a wide array of biological targets. niscpr.res.inwjarr.comnih.gov This has led to the development of numerous pyrimidine-based drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral therapies. researchgate.netorientjchem.orgnih.govjclmm.com The azetidine (B1206935) ring, a saturated four-membered nitrogen-containing heterocycle, is increasingly utilized as a bioisostere for other cyclic structures to improve physicochemical properties, ligand selectivity, and pharmacokinetic profiles. chemenu.comnih.gov

Direct and extensive research focused exclusively on this compound is not widely available in peer-reviewed literature. However, the constituent motifs have been heavily investigated. For instance, derivatives of 4-aminopyrimidine (B60600) linked to an azetidine core have been synthesized and identified as high-affinity histamine (B1213489) H₃ receptor (H₃R) agonists with activity in the central nervous system. acs.org This highlights the potential of the azetidinyl-pyrimidine scaffold in neurology. Furthermore, various pyrimidine derivatives have been developed as potent inhibitors of protein kinases, which are crucial targets in oncology. nih.govnih.gov The general synthetic routes often involve nucleophilic aromatic substitution to connect the azetidine moiety to the pyrimidine ring. nih.govacs.org The research, therefore, suggests that while this compound itself is an under-explored entity, its structural framework represents a promising starting point for drug discovery programs across multiple therapeutic areas.

Unaddressed Challenges and Future Opportunities in Compound Design and Exploration

A significant challenge in the exploration of novel heterocyclic compounds like this compound is the development of efficient and modular synthetic strategies. While methods for constructing pyrimidine and azetidine rings are well-established, their combination into complex, specifically substituted molecules can require multi-step syntheses that may be difficult to optimize for library generation and scale-up. niscpr.res.innih.gov A key opportunity lies in the application of modern synthetic methodologies, such as flow chemistry or catalyst-driven C-H activation, to streamline the production of diverse analogs.

The primary opportunity for this compound is its comprehensive biological characterization. Its structural similarity to compounds with known activity against kinases and G-protein coupled receptors (like the H₃R) suggests that its therapeutic potential is largely untapped. acs.orgnih.gov Future design and exploration should focus on:

Systematic Structure-Activity Relationship (SAR) Studies: Creating a library of derivatives by modifying both the pyrimidine and azetidine rings to understand how structural changes affect biological activity. For example, substitutions on the pyrimidine ring could modulate target affinity, while modifications to the azetidine could fine-tune physicochemical properties.

Target Deconvolution: For a compound with unknown primary targets, phenotypic screening across a wide range of disease models (e.g., cancer cell lines, neuronal cells) could identify potential therapeutic applications. Subsequent chemoproteomics or other target identification methods would be necessary to elucidate the mechanism of action.

Bioisosteric Replacement: The azetidine-methyl-pyrimidine core can serve as a novel scaffold or as a bioisostere for other known pharmacophores. For example, the 3-hydroxymethyl-azetidine group has been shown to be an effective replacement for pyrrolidin-3-ol, improving metabolic stability in some contexts. nih.gov Exploring such replacements could lead to compounds with superior drug-like properties.

The table below presents biological activity data for representative pyrimidine analogs, illustrating the potential therapeutic targets for scaffolds related to this compound.

| Compound Class | Target/Activity | Potency (IC₅₀ / MIC) | Reference |

| Imidazole–pyrimidine–sulfonamide Hybrid (Compound 88) | HER2 Kinase Inhibition | 81 ± 40 ng/mL | nih.gov |

| Imidazole–pyrimidine–sulfonamide Hybrid (Compound 88) | EGFR-T790M Mutant Kinase Inhibition | 49 ± 20 ng/mL | nih.gov |

| Thienopyrimidine Derivative (Compound 41) | Escherichia coli (Antibacterial) | 6.5 µg/mL | nih.gov |

| 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine (Compound 11b) | Histamine H₃ Receptor (H₃R) Agonist | - | acs.org |

| Pyrimidine Analog (Compound 1) | Botryosphaeria dothidea (Antifungal) | 10.5 µg/mL | nih.gov |

This table displays data for related pyrimidine derivatives to showcase the potential biological activities of the core scaffold, not for this compound itself.

Perspectives on Future Preclinical Research and Development Trajectories

Assuming initial screening identifies a promising biological activity for this compound or a closely related analog, the future preclinical research trajectory would be multifaceted. The primary goal would be to build a comprehensive data package to justify advancement toward clinical studies.

A critical first step involves in-depth in vitro pharmacological profiling to confirm on-target activity and assess selectivity against a panel of related proteins (e.g., a kinome-wide screen for a putative kinase inhibitor). This is crucial for predicting potential off-target effects. For instance, preclinical studies of the pyrimidine-based P-glycoprotein inhibitor WS-716 involved extensive in vitro assays to confirm specific binding and inhibition of its target, alongside assessments of its effect on metabolic enzymes like CYP3A4 to predict drug-drug interaction risks. nih.gov

Following in vitro validation, a standard preclinical pipeline would include:

Pharmacokinetic (ADME) Profiling: Evaluation of the compound's absorption, distribution, metabolism, and excretion properties using both in vitro assays (e.g., microsomal stability, plasma protein binding) and in vivo studies in animal models. Favorable pharmacokinetics are essential for achieving adequate drug exposure at the target site. nih.gov

In Vivo Efficacy Studies: Testing the compound in relevant animal models of the targeted disease. For an anticancer agent, this would involve xenograft or patient-derived xenograft (PDX) models to demonstrate tumor growth inhibition. nih.govnih.gov For a CNS-active agent, behavioral models would be employed to assess therapeutic effects. acs.org

Exploratory Toxicology and Safety Pharmacology: Initial studies to identify any potential liabilities. This includes assessing effects on vital functions (cardiovascular, respiratory, and central nervous systems) and preliminary toxicity assessments in rodents. nih.gov

The development of pyrimidine-based drugs has shown that these molecules can be potent and effective, but they require careful optimization to balance efficacy with a clean safety profile. nih.govnih.gov The future for this compound will depend on rigorous preclinical evaluation to determine if its promising structural motifs can be translated into a viable therapeutic candidate.

Q & A

What are the common synthetic routes for preparing 4-(Azetidin-3-ylmethyl)pyrimidine, and how can reaction conditions be optimized for yield and purity?

Level : Basic

Answer :

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core followed by azetidine coupling. Key steps include:

- Core Modification : Bromination or nitration at the 4-position of pyrimidine to introduce reactive sites for azetidine attachment .

- Azetidine Coupling : Use of nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach azetidine derivatives. For example, NaBH₄-mediated reductive amination may stabilize strained azetidine rings .

- Optimization :

- Characterization : NMR (¹H/¹³C) confirms regiochemistry, while LC-MS monitors purity (>95% by HPLC) .

Table 1 : Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyrimidine bromination | Br₂, FeCl₃, CHCl₃, 40°C, 6h | 78 | |

| Azetidine coupling | Azetidine-3-methanol, Pd(PPh₃)₄, K₂CO₃, DMF | 65 |

How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Level : Advanced

Answer :

Contradictions often arise from variations in assay conditions or substituent effects. Methodological approaches include:

- Standardized Assays : Replicate studies under uniform conditions (e.g., cell lines, incubation time) to isolate structural influences .

- Structure-Activity Relationship (SAR) Analysis : Compare derivatives with systematic substitutions (e.g., electron-withdrawing groups on azetidine vs. pyrimidine). For instance, trifluoromethyl groups enhance metabolic stability but may reduce solubility .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose discrepancies in target proteins (e.g., kinases) .

What strategies are effective in designing analogs of this compound with improved target selectivity?

Level : Advanced

Answer :

- Bioisosteric Replacement : Substitute azetidine with pyrrolidine to reduce ring strain while maintaining basicity .

- Peripheral Modifications : Introduce sulfonyl or acetyl groups to the pyrimidine ring to enhance hydrogen bonding with target residues .

- 3D Conformational Analysis : X-ray crystallography (e.g., PDB-deposited structures) guides steric adjustments to avoid off-target interactions .

Table 2 : Key Structural Modifications and Effects

| Modification | Biological Impact | Reference |

|---|---|---|

| CF₃ at pyrimidine C6 | ↑ Metabolic stability, ↓ solubility | |

| Sulfonyl group at C2 | ↑ Kinase selectivity (IC₅₀ < 100 nM) |

What analytical techniques are critical for characterizing the structural stability of this compound under varying experimental conditions?

Level : Basic

Answer :